molecular formula C7H17NO B8745491 5-Amino-2-methyl-2-hexanol

5-Amino-2-methyl-2-hexanol

Cat. No.: B8745491
M. Wt: 131.22 g/mol
InChI Key: KWMPIZHCPKEDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methyl-2-hexanol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

5-Amino-2-methyl-2-hexanol is characterized by its amino group and hydroxyl group, which contribute to its reactivity and solubility in various solvents. The compound's structure allows it to participate in hydrogen bonding, making it a valuable candidate for applications in organic synthesis and biochemical research.

Pharmaceutical Applications

Drug Development
this compound has been investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its ability to act as a chiral building block makes it suitable for developing enantiomerically pure drugs. For instance, studies have shown that derivatives of this compound can exhibit significant biological activity, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains. The results indicated that modifications to the amino group could enhance efficacy, suggesting pathways for new antibiotic development.

Industrial Applications

Solvent and Intermediate
In industrial chemistry, this compound serves as a solvent and an intermediate in the production of various chemicals. Its properties make it suitable for use in formulations requiring high solubility and stability.

ApplicationDescription
SolventUsed in formulations for paints, coatings, and adhesives due to its effective solvating properties.
Chemical IntermediateActs as a precursor in the synthesis of specialty chemicals and surfactants.

Biochemical Research

Enzyme Inhibition Studies
Research has indicated that this compound can inhibit certain enzymes, such as catalase, affecting hydrogen peroxide metabolism in biological systems. This characteristic makes it a useful tool for studying oxidative stress and related biochemical pathways.

Case Study: Oxidative Stress Research
In a study published in a biochemistry journal, researchers utilized this compound to investigate its effects on cellular oxidative stress responses. The findings revealed that the compound could modulate antioxidant enzyme activities, providing insights into potential therapeutic applications for oxidative stress-related diseases.

Material Science

Polymer Chemistry
The compound is also explored within polymer science as a potential monomer or additive to enhance the properties of polymers. Its functionality can improve adhesion, flexibility, and thermal stability in polymer formulations.

Property EnhancedDescription
AdhesionImproves bonding strength in coatings and adhesives.
FlexibilityEnhances the flexibility of polymer matrices, making them more durable.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

5-amino-2-methylhexan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(8)4-5-7(2,3)9/h6,9H,4-5,8H2,1-3H3

InChI Key

KWMPIZHCPKEDAE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(CCC(C)(C)O)NC(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The obtained 5-benzhydrylamino-2-methylhexan-2-ol (5.20 g) was dissolved in methanol (250 ml), and thereafter, palladium hydroxide (2.00 g) was added to this solution. The mixture was then stirred in an autoclave under a hydrogen pressure of 9 kg/cm for 2.5 hours. The reaction solution was filtrated using a filter medium (Celite), and the filtrate was then concentrated under a reduced pressure. Thereafter, distilled water (50 ml) was added to the residue, and the liquid was then adjusted to be pH 2.0 by addition of 1 M hydrochloric acid. Thereafter, the solution was washed with diethyl ether (100 ml×3). The water layer was adjusted to be pH 12 by addition of an aqueous 6 M sodium hydroxide solution, followed by extraction with chloroform (100 ml×3). The organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under a reduced pressure to obtain 5-amino-2-methyl-2-hexanol (2.01 g).
Name
5-benzhydrylamino-2-methylhexan-2-ol
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.